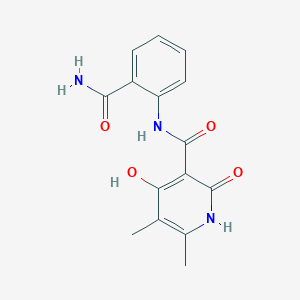
N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the carbamoylphenyl structure are part of a larger class of organic compounds known as carbamates . These compounds are characterized by a carbamate group (-NHCOO-) and are often used in a variety of applications, including as pesticides, pharmaceuticals, and biodegradable plastics .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide”, I can’t provide a detailed analysis .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . The exact reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the solubility, melting point, and boiling point can all vary widely among different carbamates .科学的研究の応用
Cancer Chemoprevention and Therapeutic Effects
N-(4-hydroxyphenyl)retinamide (4-HPR) has been extensively studied for its cancer chemoprevention and therapeutic effects across various types of cancer, including breast, lung, cervical, and prostate cancers. Its action mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of tumorigenesis.
Breast Cancer Prevention : 4-HPR shows promise in preventing the development of mammary tumors. It induces apoptosis in cancer cells and has been tested for its efficacy in reducing the incidence of new primary tumors in breast cancer patients (Moon et al., 1979; Pollard, Luckert, & Sporn, 1991).
Neuroblastoma and Cervical Cancer : Studies indicate that 4-HPR can induce apoptosis in neuroblastoma and cervical carcinoma cells, highlighting its potential in managing and treating these cancers (Suzuki et al., 1999; Oridate et al., 1997).
Ovarian Carcinoma : Fenretinide, a synthetic retinoid similar to 4-HPR, has shown effectiveness against human ovarian carcinoma xenografts, suggesting its potential as a therapeutic agent (Formelli & Cleris, 1993).
Chemoprevention of Various Cancers : The chemopreventive activity of 4-HPR extends to multiple cancer types, demonstrating significant efficacy in inhibiting carcinogen-induced cancers in animal models (Moon & Mehta, 1989).
Mechanisms of Action
The mechanisms underlying the anticancer effects of 4-HPR include the induction of apoptosis through the enhanced generation of reactive oxygen species (ROS) and alteration in the expression of apoptosis-related proteins. These actions contribute to its ability to inhibit tumor growth and promote cell death in cancerous tissues.
Induction of Apoptosis : 4-HPR induces apoptosis in malignant cells by enhancing ROS generation and causing DNA damage, leading to programmed cell death. This effect is crucial for its anticancer activity (Suzuki et al., 1999).
Selective Activity : Research suggests that 4-HPR is more effective in inducing apoptosis in cancer cells compared to normal cells, indicating its selective cytotoxicity which is advantageous for therapeutic applications (Oridate et al., 1997).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-carbamoylphenyl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-7-8(2)17-14(21)11(12(7)19)15(22)18-10-6-4-3-5-9(10)13(16)20/h3-6H,1-2H3,(H2,16,20)(H,18,22)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXZEIHTPAWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)
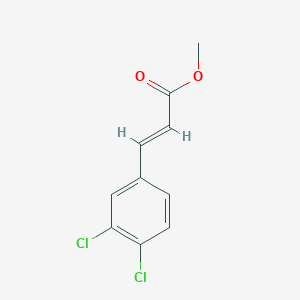
![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)
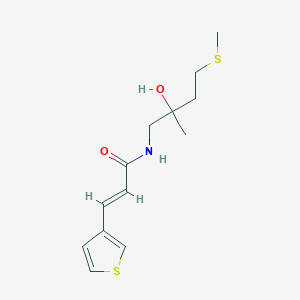
![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2823658.png)
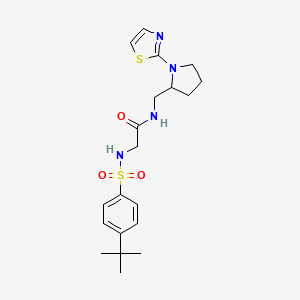
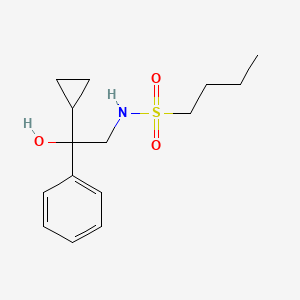
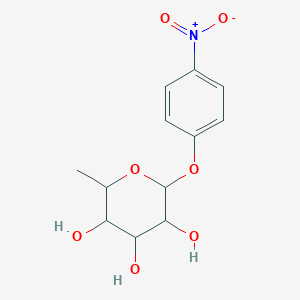
![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2823663.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823665.png)
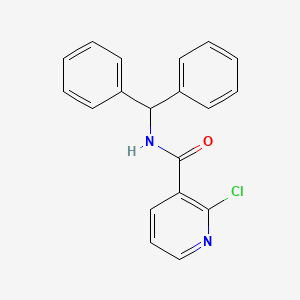
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2823670.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2823672.png)
